molecular formula C23H24N2O6 B4340959 N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE

N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE

Cat. No.: B4340959
M. Wt: 424.4 g/mol
InChI Key: CUYCLLRZWUZOIN-UHFFFAOYSA-N
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Description

N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE is a synthetic organic compound that belongs to the class of furamides These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the nitrophenoxy group: This step may involve nucleophilic substitution reactions.

    Coupling reactions: The final step often involves coupling the intermediate compounds under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation may be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while oxidation may produce corresponding oxides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-2-methoxyphenyl)-5-[(2-aminophenoxy)methyl]-2-furamide
  • N-(5-tert-butyl-2-methoxyphenyl)-5-[(2-chlorophenoxy)methyl]-2-furamide

Uniqueness

N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to its specific structural features, such as the presence of a nitrophenoxy group, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-23(2,3)15-9-11-19(29-4)17(13-15)24-22(26)21-12-10-16(31-21)14-30-20-8-6-5-7-18(20)25(27)28/h5-13H,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYCLLRZWUZOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE

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